REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[OH-].[Na+]>>[CH2:8]1[O:9][CH2:3]1.[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged into a pressure-resistant reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
was slowly bubbled into the reaction system
|
Type
|
DISTILLATION
|
Details
|
water (2.53 g) was distilled off
|
Type
|
WAIT
|
Details
|
The pressure was further kept at 100 mmTorr for 1 hour with a vacuum pump
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the temperature inside the vessel was heated up to 130° C.
|
Type
|
CUSTOM
|
Details
|
was kept at 130° C.±2° C.
|
Type
|
ADDITION
|
Details
|
ethylene oxide (1,969.9 g, 30-fold in mole relative to TMP) was added
|
Type
|
ADDITION
|
Details
|
After the ethylene oxide addition
|
Type
|
WAIT
|
Details
|
the inner temperature was kept at 130° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
after the reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CO1.C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.9 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |